4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
“4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C20H13N3O2S . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known to possess various pharmacological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The specific synthesis process for “this compound” is not detailed in the available sources.Scientific Research Applications
Green Approach to Synthesis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a related pharmacophore, has been improved to a one-step process, demonstrating a greener, more efficient method that requires reduced catalyst loading and simplifies purification. This approach highlights the potential for creating pharmacologically important compounds with greater step economy and environmental consideration (Taoda Shi et al., 2018).
Antitumor and Antibacterial Agents
Thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated significant in vitro activity against several human tumor cell lines, including liver, colon, and lung cancers. Additionally, these compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, underlining their potential as dual-function agents in pharmacological applications (H. Hafez et al., 2017).
Antimicrobial and Anti-Inflammatory Activities
New series of thieno[2,3-d]pyrimidine heterocyclic compounds have been prepared and tested for their antimicrobial and anti-inflammatory properties. These compounds have shown notable activity towards fungi, bacteria, and inflammation, suggesting their potential application in treating various microbial infections and inflammatory conditions (M. Tolba et al., 2018).
Synthesis of Novel Derivatives for Antibacterial Activity
A series of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives were synthesized and evaluated for their antibacterial activity. The synthesized compounds demonstrated high activity towards common bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating their potential as antibacterial agents (T. Giri et al., 2017).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Research on N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds revealed their function as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with potent antitumor activity. These findings suggest a promising approach to cancer treatment through the inhibition of key enzymes required for DNA synthesis (A. Gangjee et al., 2005).
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which 4-benzoyl-n-(thieno[2,3-d]pyrimidin-4-yl)benzamide belongs, have been found to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .
Mode of Action
It can be inferred from related studies that thieno[2,3-d]pyrimidines may interact with their targets, such as egfr/erbb-2 tyrosine kinase, leading to inhibition of these enzymes .
Biochemical Pathways
Inhibition of egfr/erbb-2 tyrosine kinase by thieno[2,3-d]pyrimidines could potentially affect downstream signaling pathways involved in cell proliferation and survival .
Result of Action
The inhibition of egfr/erbb-2 tyrosine kinase by thieno[2,3-d]pyrimidines could potentially lead to decreased cell proliferation and increased cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide are largely derived from its interactions with various biomolecules. Thieno[2,3-d]pyrimidines, the class of compounds to which it belongs, have been reported to exhibit pharmacological properties such as antiviral, antioxidant, and antimalarial activities
Cellular Effects
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxicity against several cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that its effects are mediated through its interactions with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Properties
IUPAC Name |
4-benzoyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)19(25)23-18-16-10-11-26-20(16)22-12-21-18/h1-12H,(H,21,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPLYWGVQDTWKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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